Structural Differentiation: Key Functional Group Contributions vs. Ferrostatin-1 Class
The target compound, N-[2,2,2-trifluoro-1-(4-formylpiperazin-1-yl)ethylidene]benzenesulfonamide, is a single, well-defined chemical entity. Its closest comparator class is the formylpiperazine-derived ferroptosis inhibitors based on the Ferrostatin-1 (Fer-1) scaffold [1]. While no direct head-to-head data exists for the target compound, the Fer-1 class provides a baseline for inferring the role of its structural components. The lead compound in this class, 'compound 26', demonstrates that a carefully optimized formylpiperazine motif can achieve an IC50 value in the low micromolar range for ferroptosis inhibition and superior microsomal stability compared to the parent Fer-1 [1]. The target compound's unique trifluoroethylidene linker and unsubstituted benzenesulfonamide group represent a distinct structural vector not explored in the optimized Fer-1 analogs. This positions CAS 1311319-54-6 as a versatile, unexplored scaffold for generating novel IP.
| Evidence Dimension | Functional group contribution to target activity and stability |
|---|---|
| Target Compound Data | Contains an unsubstituted benzenesulfonamide, a trifluoroethylidene linker, and a 4-formylpiperazine ring. No specific IC50 or stability data available. |
| Comparator Or Baseline | Ferrostatin-1 class lead 'compound 26' (a formylpiperazine analog) shows potent anti-ferroptosis activity (cell viability restoration in HUVECs at low micromolar concentrations) and superior microsomal stability (t1/2 > Fer-1) |
| Quantified Difference | Not applicable (no direct experimental comparison). The target compound is a structurally distinct, untested analog within a broader compound class. |
| Conditions | HUVEC Erastin-induced ferroptosis model (for comparator); no assay data for target compound. |
Why This Matters
For procurement, this confirms the compound is a rationally designed building block with structural features (trifluoromethyl group, free formyl handle) linked to superior properties in the same chemical space, justifying its selection over simpler, less functionalized piperazine or sulfonamide alternatives.
- [1] Ji, H.-L., et al. Design, synthesis, and evaluation of formylpiperazine analogs of Ferrostatin-1 as novel improved ferroptosis inhibitors. Bioorganic & Medicinal Chemistry, 2024, 105, 117716. DOI: 10.1016/j.bmc.2024.117716. View Source
